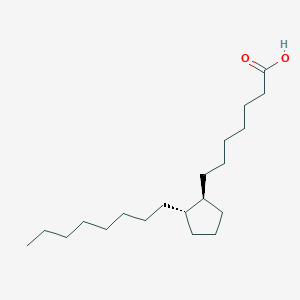

Prostanoic acid

Description

Properties

CAS No. |

25151-81-9 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

7-[(1S,2S)-2-octylcyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-9-13-18-15-12-16-19(18)14-10-7-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/t18-,19-/m0/s1 |

InChI Key |

WGJJROVFWIXTPA-OALUTQOASA-N |

SMILES |

CCCCCCCCC1CCCC1CCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC1CCCC1CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Total Synthesis of Prostanoic Acid Enantiomers: A Technical Guide

Introduction

Prostanoic acid is the fundamental C20 saturated fatty acid from which all prostaglandins are derived. Its deceptively simple structure, featuring a cyclopentane ring with two alkyl side chains in a trans configuration, has presented a significant synthetic challenge and has been a key target in the development of stereocontrolled organic synthesis. The precise arrangement of the two stereocenters on the cyclopentane ring dictates the biological activity of its more complex prostaglandin derivatives, making the enantioselective synthesis of the this compound core a topic of great interest to researchers in medicinal chemistry and drug development.

This technical guide provides an in-depth overview of the core methodologies for the total synthesis of both enantiomers of this compound. It details the seminal racemic synthesis, the first asymmetric synthesis of the natural (+)-enantiomer, and the strategic approach for obtaining the unnatural (-)-enantiomer through resolution. Experimental protocols for key reactions, where available in the public domain, are provided, and quantitative data is summarized for comparative analysis.

I. Racemic Synthesis of (±)-Prostanoic Acid

The first total synthesis of racemic this compound was reported by Hamon, Lacoume, Olivier, and Pilgrim in 1975. This approach establishes the core cyclopentane structure and introduces the two side chains in a non-stereoselective manner, yielding a mixture of both enantiomers.

Synthetic Pathway

The logical flow of the racemic synthesis is depicted below. The strategy begins with the construction of a functionalized cyclopentanone, followed by the sequential addition of the two side chains.

Figure 1: Logical workflow for the racemic synthesis of this compound.

Experimental Protocols

Detailed experimental procedures from the original 1975 Tetrahedron Letters publication by Hamon et al. are essential for the precise replication of this synthesis. These protocols would include specific reagents, solvents, reaction times, and temperatures for each step.

(Note: The full experimental details from the original publication were not accessible at the time of this writing.)

Quantitative Data

A comprehensive summary of the yields for each synthetic step is crucial for evaluating the efficiency of this pathway.

| Step | Reaction | Reported Yield (%) |

| 1 | Formation of Cyclopentanone Derivative | Data not available |

| 2 | Introduction of α-chain precursor | Data not available |

| 3 | Functional Group Interconversion | Data not available |

| 4 | Introduction of ω-chain | Data not available |

| 5 | Reduction and Hydrogenation | Data not available |

| Overall | Total Synthesis | Data not available |

Table 1: Quantitative data for the racemic synthesis of this compound.

II. Enantioselective Synthesis of (+)-Prostanoic Acid

The first asymmetric synthesis of the naturally occurring (+)-prostanoic acid was achieved by Sakai, Inouye, and Nakamura in 1976. Their strategy relied on a chiral starting material to establish the correct stereochemistry of the cyclopentane core.

Synthetic Pathway

The synthesis begins with a chiral precursor, ensuring the desired stereochemistry is set from an early stage. This is followed by the elaboration of the side chains to furnish the final product.

Figure 2: Workflow for the enantioselective synthesis of (+)-prostanoic acid.

Experimental Protocols

The detailed experimental procedures from the 1976 Prostaglandins article by Sakai et al. are necessary for the successful execution of this enantioselective synthesis.

(Note: The full experimental details from the original publication were not accessible at the time of this writing.)

Quantitative Data

The efficiency of this asymmetric route is best understood through the yields of each transformation and the enantiomeric purity of the final product.

| Step | Reaction | Reported Yield (%) |

| 1 | Cyclopentane Ring Formation | Data not available |

| 2 | Side Chain Elaboration (α-chain) | Data not available |

| 3 | Side Chain Elaboration (ω-chain) | Data not available |

| 4 | Final Modifications | Data not available |

| Overall | Total Synthesis | Data not available |

Table 2: Quantitative data for the enantioselective synthesis of (+)-prostanoic acid.

III. Synthesis of (-)-Prostanoic Acid via Optical Resolution

The unnatural (-)-enantiomer of this compound is most commonly accessed through the resolution of the racemic mixture obtained from the synthesis described in Section I. This process involves the use of a chiral resolving agent to separate the two enantiomers.

Resolution Strategy

The fundamental principle of optical resolution is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated. For a carboxylic acid like this compound, a chiral amine is typically used as the resolving agent.

Figure 3: General workflow for the optical resolution of racemic this compound.

Experimental Protocol: General Procedure for Resolution

-

Salt Formation: The racemic (±)-prostanoic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone). To this solution, an equimolar amount of a chiral amine (e.g., (+)-α-phenylethylamine or (-)-brucine) is added. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to promote fractional crystallization.

-

Diastereomer Separation: The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer. The crystals are collected by filtration. The mother liquor is enriched in the other diastereomer.

-

Enantiomer Isolation: The separated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine as its ammonium salt. The free this compound enantiomer can then be extracted into an organic solvent. The same procedure is applied to the mother liquor to isolate the other enantiomer.

-

Purity Assessment: The optical purity of the separated enantiomers is determined by measuring their specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

Quantitative Data

The success of a resolution is measured by the yield and enantiomeric excess (e.e.) of the separated enantiomers.

| Parameter | Value |

| Resolving Agent | Data not available |

| Yield of (-)-Prostanoic Acid | Data not available |

| Enantiomeric Excess of (-)-Prostanoic Acid | Data not available |

| Specific Rotation of (-)-Prostanoic Acid | Data not available |

Table 3: Expected quantitative data from the resolution of (±)-prostanoic acid.

IV. Modern Asymmetric Approaches

While the foundational syntheses provide direct routes to this compound, modern asymmetric synthesis has largely focused on its more complex prostaglandin derivatives. Methodologies such as the Corey lactone approach, catalytic asymmetric hydrogenation, and enyne cycloisomerizations have been pivotal in the stereocontrolled synthesis of prostaglandins.[1] These strategies could, in principle, be adapted for the synthesis of the this compound core by modifying the final side-chain installation steps. However, dedicated modern total syntheses of the parent this compound are less common in the contemporary literature, as the focus has shifted to its biologically active analogues.

The total synthesis of the enantiomers of this compound remains a cornerstone of synthetic organic chemistry. The early racemic and enantioselective syntheses laid the groundwork for the development of more sophisticated methods for prostaglandin synthesis. While modern techniques offer powerful tools for stereocontrol, the classical approaches, particularly the resolution of the racemic mixture, remain a viable and important strategy for accessing both the natural (+) and unnatural (-) enantiomers of this fundamental molecule. Further investigation into the original publications of Hamon et al. and Sakai et al. is recommended for researchers seeking to perform these syntheses.

References

stereoselective synthesis of prostanoic acid derivatives

An In-depth Technical Guide to the Stereoselective Synthesis of Prostanoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Prostanoid Synthesis

This compound forms the foundational skeleton for prostaglandins (PGs), a class of lipid compounds that are ubiquitous in biological systems and act as potent, hormone-like messengers.[1][2] They regulate a vast array of physiological and pathological processes, including inflammation, blood pressure, uterine contraction, and ocular pressure.[1][3] This diverse biological activity has made prostaglandin analogues highly valuable therapeutic agents for conditions such as glaucoma (e.g., Latanoprost, Bimatoprost, Travoprost), gastric ulcers (e.g., Misoprostol), and pulmonary hypertension.[3][4]

The synthetic challenge posed by prostaglandins is significant. The core structure features a cyclopentane ring bearing two aliphatic side chains, the α-chain and the ω-chain, and up to five contiguous stereocenters.[1][5] The conformational flexibility of the five-membered ring makes precise stereochemical control a formidable task.[5] Consequently, the development of stereoselective methods to synthesize these complex molecules has been a major driving force for innovation in organic chemistry for over five decades.[1]

This technical guide provides a comprehensive overview of the core strategies and key experimental methodologies for the , with a focus on modern, efficient, and scalable approaches relevant to drug development.

Core Synthetic Strategies: Constructing the Prostanoid Skeleton

The general retrosynthetic approach for prostaglandins involves disconnecting the α- and ω-side chains from the central cyclopentane core. The primary challenge lies in assembling this core with the correct relative and absolute stereochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin - Wikipedia [en.wikipedia.org]

- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

The Central Role of Prostanoic Acid in Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins, a class of potent lipid mediators, play a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and blood clotting. At the heart of their molecular architecture lies prostanoic acid, a 20-carbon fatty acid containing a cyclopentane ring. While this compound itself is a hypothetical parent compound not found in nature, its fundamental structure provides the chemical scaffold upon which all prostaglandins are built. This technical guide delves into the intricate process of prostaglandin synthesis, focusing on the enzymatic cascade that transforms arachidonic acid, the natural precursor, into a diverse array of biologically active prostaglandins. We will explore the key enzymes involved, present detailed experimental protocols for their study, and provide quantitative data to support a deeper understanding of this critical biochemical pathway.

The this compound Core: The Foundation of Prostaglandin Structure

This compound is a saturated fatty acid with the chemical formula C₂₀H₃₈O₂.[1] Its defining feature is a five-membered cyclopentane ring, which serves as the core structure for all prostaglandins.[2][3][4] The various classes of prostaglandins (e.g., PGA, PGD, PGE, PGF) are distinguished by the substitutions on this cyclopentane ring.[2][3][4] Although not synthesized in the body, the concept of this compound is indispensable for the nomenclature and structural understanding of the vast family of prostaglandins.

The Prostaglandin Synthesis Pathway: From Arachidonic Acid to Bioactive Mediators

The biosynthesis of prostaglandins, a key component of the inflammatory cascade, is initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer. This process is catalyzed by the enzyme phospholipase A₂. Once liberated, arachidonic acid is channeled into the cyclooxygenase (COX) pathway, the central enzymatic route for prostaglandin production.

The key steps in this pathway are:

-

Oxygenation and Cyclization by Cyclooxygenase (COX): Arachidonic acid is first converted to the unstable intermediate Prostaglandin G₂ (PGG₂) by the cyclooxygenase activity of the COX enzyme. This is immediately followed by the reduction of the hydroperoxy group at C-15 to a hydroxyl group by the peroxidase activity of the same enzyme, yielding Prostaglandin H₂ (PGH₂).[5][6][7] There are two major isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues, it is responsible for the baseline production of prostaglandins that regulate normal physiological processes.

-

COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli, leading to the increased production of prostaglandins at sites of inflammation.

-

-

Isomerization by Prostaglandin Synthases: The pivotal intermediate, PGH₂, serves as the substrate for a variety of cell- and tissue-specific isomerases and synthases that produce the different classes of prostaglandins. These include:

-

Prostaglandin E Synthase (PGES): Converts PGH₂ to Prostaglandin E₂ (PGE₂).

-

Prostaglandin D Synthase (PGDS): Converts PGH₂ to Prostaglandin D₂ (PGD₂).

-

Prostaglandin F Synthase (PGFS): Converts PGH₂ to Prostaglandin F₂α (PGF₂α).

-

Prostacyclin Synthase (PGIS): Converts PGH₂ to Prostacyclin (PGI₂).

-

Thromboxane Synthase (TXS): Converts PGH₂ to Thromboxane A₂ (TXA₂).

-

The specific profile of prostaglandins produced by a particular cell type is determined by the complement of prostaglandin synthases it expresses.

Quantitative Data on Prostaglandin Synthesis

The efficiency and kinetics of the enzymes involved in prostaglandin synthesis are critical for understanding their regulation and for the development of targeted therapeutics.

Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Enzyme | Reference(s) |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 2 - 5 | 20 - 40 | Ovine, Human | [7] |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 2 - 10 | 20 - 50 | Human, Murine | [7] |

| Microsomal PGE Synthase-1 (mPGES-1) | Prostaglandin H₂ | 10 - 20 | 150 - 200 | Human | [2] |

Table 1: Kinetic Parameters of Key Enzymes in Prostaglandin Synthesis. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.

Prostaglandin Production in Cell-Based Models

The production of prostaglandins can be induced in various cell types by inflammatory stimuli. The following table summarizes typical prostaglandin yields in two commonly used cell lines.

| Cell Line | Stimulus (Concentration, Time) | Prostaglandin Measured | Concentration (ng/mL or pmol/10⁶ cells) | Reference(s) |

| RAW 264.7 Macrophages | LPS (100 ng/mL, 24h) | PGE₂ | 20 - 40 ng/mL | [5] |

| RAW 264.7 Macrophages | LPS (100 ng/mL, 24h) | PGD₂ | 10 - 20 ng/mL | [5] |

| A549 Human Lung Carcinoma | IL-1β (1 ng/mL, 24h) | PGE₂ | 10 - 30 ng/mL | [8] |

Table 2: Induced Prostaglandin Production in Cultured Cells. LPS (Lipopolysaccharide) and IL-1β (Interleukin-1β) are potent inflammatory stimuli.

Experimental Protocols

General Experimental Workflow for Prostaglandin Analysis

The analysis of prostaglandins from biological samples typically involves several key steps, from sample preparation to detection and quantification.

Detailed Methodology for Prostaglandin Extraction and Quantification from Cell Culture Supernatants

This protocol provides a general framework for the extraction and quantification of prostaglandins from cell culture media using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

C18 SPE columns

-

Methanol

-

Ethyl acetate

-

Hexane

-

Formic acid

-

Deuterated internal standards (e.g., PGE₂-d₄)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Preparation:

-

Collect cell culture supernatant and centrifuge to remove cellular debris.

-

Acidify the supernatant to a pH of approximately 3.5 with formic acid.

-

Add a known amount of deuterated internal standard to each sample.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE column by washing with methanol followed by water.

-

Load the acidified sample onto the column.

-

Wash the column with water to remove polar impurities.

-

Wash the column with hexane to remove non-polar lipids.

-

Elute the prostaglandins from the column with ethyl acetate.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Separate the prostaglandins using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the prostaglandins and their deuterated internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Cyclooxygenase (COX) Activity Assay

This protocol outlines a general method for measuring COX activity in cell lysates or tissue homogenates using a commercially available fluorometric assay kit.

Materials:

-

COX activity assay kit (containing assay buffer, probe, cofactor, and inhibitor)

-

Cell lysate or tissue homogenate

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates according to the kit's instructions, typically involving lysis in a specific buffer.

-

Determine the protein concentration of the lysate/homogenate.

-

-

Assay Setup:

-

Prepare a reaction mixture containing the assay buffer, probe, and cofactor.

-

Add the cell lysate or tissue homogenate to the wells of a 96-well plate.

-

For inhibitor studies, add a COX-1 or COX-2 specific inhibitor to appropriate wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode for a set period.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence over time.

-

Determine the specific activity of COX in the sample (e.g., in nmol/min/mg protein) by comparing the rate to a standard curve.

-

Conclusion

The structural framework of this compound is fundamental to the diverse and potent biological activities of the prostaglandins. Understanding the enzymatic pathway that synthesizes these lipid mediators from arachidonic acid is paramount for researchers in academia and industry. The cyclooxygenase enzymes and downstream prostaglandin synthases represent key therapeutic targets for a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists engaged in the study of prostaglandin biology and the development of novel therapeutics that modulate this critical pathway. By employing robust methodologies for extraction, quantification, and activity measurement, researchers can continue to unravel the complex roles of prostaglandins in health and disease.

References

- 1. Prostaglandin levels in stimulated macrophages are controlled by phospholipase A2-activating protein and by activation of phospholipase C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Synthetic Prostanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of synthetic prostanoic acid analogs. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the mechanisms of action, quantitative pharmacological data, and experimental methodologies related to these compounds.

This compound is the parent compound of a large family of lipid molecules known as prostanoids, which includes prostaglandins, prostacyclins, and thromboxanes. These molecules are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are involved in a wide array of physiological and pathological processes. Synthetic this compound analogs are structurally modified versions of these endogenous molecules, designed to exhibit enhanced stability, receptor selectivity, and therapeutic efficacy.

Mechanisms of Action and Therapeutic Applications

Synthetic this compound analogs exert their effects by binding to and activating specific prostanoid receptors, which are G-protein coupled receptors (GPCRs). There are several subtypes of prostanoid receptors, each linked to distinct signaling pathways and mediating different physiological responses.

Prostaglandin F2α (PGF2α) Analogs

PGF2α analogs are potent agonists of the FP receptor. Their primary therapeutic application is in ophthalmology for the treatment of glaucoma and ocular hypertension.[1]

-

Mechanism of Action: Activation of the FP receptor in the ciliary muscle and uveoscleral tissue leads to the upregulation of matrix metalloproteinases. These enzymes remodel the extracellular matrix, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure (IOP).[2]

-

Therapeutic Uses: Latanoprost, travoprost, bimatoprost, and tafluprost are widely used topical ophthalmic solutions for lowering IOP.[1] Bimatoprost is also approved for eyelash hypotrichosis.[1]

Prostacyclin (PGI2) Analogs

PGI2 analogs are agonists of the prostacyclin (IP) receptor and are primarily used in the treatment of pulmonary arterial hypertension (PAH).[3]

-

Mechanism of Action: Binding of PGI2 analogs to the IP receptor on vascular smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This rise in cAMP induces vasodilation, inhibits platelet aggregation, and has antiproliferative effects on vascular smooth muscle cells.[3][4]

-

Therapeutic Uses: Epoprostenol, iloprost, and treprostinil are used to manage PAH by promoting pulmonary vasodilation and improving blood flow.[3]

Prostaglandin E1 (PGE1) and E2 (PGE2) Analogs

PGE1 and PGE2 analogs interact with various subtypes of the EP receptor (EP1, EP2, EP3, and EP4), leading to a range of physiological effects.

-

Mechanism of Action:

-

Misoprostol (PGE1 analog): Acts on EP3 receptors on parietal cells in the stomach to decrease gastric acid secretion and stimulate mucus and bicarbonate secretion, providing a cytoprotective effect.[5][6] It also induces uterine contractions.[5]

-

Dinoprostone (PGE2): Promotes cervical ripening and uterine contractions, crucial for labor induction.[7][8]

-

-

Therapeutic Uses:

-

Misoprostol: Prevention of NSAID-induced gastric ulcers and, in combination with other drugs, for medical termination of pregnancy.[1][6]

-

Alprostadil (PGE1): Treatment of erectile dysfunction and maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[1]

-

Lubiprostone (a bicyclic fatty acid derived from PGE1): Used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the intestine.

-

Thromboxane A2 (TXA2) Analogs and Receptor Antagonists

TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. Synthetic analogs like U46619 are stable mimics of TXA2 and are primarily used as research tools to study the thromboxane prostanoid (TP) receptor signaling pathway.[9] Conversely, TP receptor antagonists are being investigated for their therapeutic potential.

-

Mechanism of Action of TXA2 Analogs: U46619 activates TP receptors, which couple to Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium, and activation of the Rho/Rho-kinase pathway, ultimately resulting in platelet aggregation and smooth muscle contraction.[3]

-

Therapeutic Potential of TP Receptor Antagonists: By blocking the effects of TXA2, these antagonists can inhibit platelet aggregation and vasoconstriction, suggesting their potential use in cardiovascular diseases.[10][11]

Quantitative Data on Synthetic this compound Analogs

The following tables summarize the binding affinities (Ki), and potencies (EC50 or IC50) of various synthetic this compound analogs at their respective receptors.

Table 1: Binding Affinities (Ki) of Prostaglandin F2α Analogs at the FP Receptor

| Compound | Ki (nM) | Cell Line/Tissue |

| Latanoprost acid | 3.1 - 13.9 | Human ciliary muscle cells |

| Travoprost acid | 3.2 - 14.1 | Human ciliary muscle cells |

| Bimatoprost acid | 5.9 - 22.8 | Human ciliary muscle cells |

| Tafluprost acid | 0.4 - 1.2 | Recombinant human FP receptor |

| Unoprostone | >1000 | Recombinant human FP receptor |

Table 2: Potency (EC50) of Prostacyclin Analogs for cAMP Production

| Compound | EC50 (nM) | Cell Line |

| Iloprost | 1.8 - 9.7 | Human pulmonary artery smooth muscle cells |

| Treprostinil | 0.6 - 2.5 | CHO cells expressing human IP receptor |

| Beraprost | 19 - 60 | Human pulmonary artery smooth muscle cells |

Table 3: Potency (EC50/IC50) of Thromboxane Analogs and Antagonists

| Compound | Action | Parameter | Value (nM) | System |

| U46619 | Agonist | EC50 (Aggregation) | 100 - 300 | Human Platelet-Rich Plasma |

| Seratrodast | Antagonist | IC50 (Aggregation) | 30 - 100 | Human Platelet-Rich Plasma |

| Terutroban | Antagonist | IC50 (Aggregation) | 10 - 50 | Human Platelet-Rich Plasma |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of synthetic this compound analogs are provided below.

Radioligand Binding Assay for FP Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the prostaglandin F (FP) receptor using [3H]PGF2α as the radioligand.[11]

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]PGF2α (specific activity ~150-200 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the synthetic this compound analog.

-

Non-specific Binding Control: High concentration of unlabeled PGF2α (e.g., 10 µM).

-

Filtration Apparatus: 96-well cell harvester with GF/C filter plates.

-

Scintillation Counter and Cocktail.

Procedure:

-

Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]PGF2α (final concentration ~2-3 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled PGF2α, 50 µL of [3H]PGF2α, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of test compound dilution, 50 µL of [3H]PGF2α, and 100 µL of membrane suspension.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the GF/C filter plate using the cell harvester.

-

Wash the filters three times with 300 µL of ice-cold wash buffer per well.

-

Dry the filter plate at 50°C for 30-60 minutes.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]PGF2α binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay (HTRF) for IP Receptor Agonists

This protocol outlines a method to measure intracellular cAMP levels in response to IP receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12]

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human IP receptor.

-

Stimulation Buffer: HBSS or PBS with 1 mM IBMX (a phosphodiesterase inhibitor).

-

Test Compounds: Serial dilutions of the synthetic prostacyclin analog.

-

cAMP Standard.

-

HTRF cAMP Assay Kit: Containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody.

-

Lysis Buffer.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compounds and the cAMP standard in stimulation buffer.

-

Aspirate the culture medium from the cells and add 5 µL of the test compound dilutions or cAMP standards to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.

-

Add 5 µL of the anti-cAMP cryptate antibody diluted in lysis buffer to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Generate a standard curve by plotting the ratio against the known cAMP concentrations.

-

Determine the cAMP concentration in the sample wells from the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol describes the measurement of platelet aggregation in response to the thromboxane analog U46619 using a light transmission aggregometer.[13][14]

Materials:

-

Platelet-Rich Plasma (PRP): Prepared from fresh human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-Poor Plasma (PPP): Obtained from the same blood sample after high-speed centrifugation.

-

Agonist: U46619 stock solution (e.g., 1 mM in ethanol), diluted in saline.

-

Aggregometer Cuvettes and Stir Bars.

-

Light Transmission Aggregometer.

Procedure:

-

Collect venous blood into citrate tubes.

-

Prepare PRP by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

Adjust the platelet count of the PRP to 200,000-300,000 platelets/µL using PPP if necessary.

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add 50 µL of the U46619 working solution to the PRP to achieve the desired final concentration (e.g., 1 µM).

-

Record the change in light transmission for 5-10 minutes.

Data Analysis:

-

The aggregometer software will generate an aggregation curve.

-

Determine the maximum percentage of aggregation from the curve.

-

To determine the IC50 of an antagonist, pre-incubate the PRP with various concentrations of the antagonist before adding U46619. Plot the percentage of inhibition against the antagonist concentration.

Signaling Pathways

The biological effects of synthetic this compound analogs are mediated by complex intracellular signaling cascades initiated by their binding to specific GPCRs.

FP Receptor Signaling

References

- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]

- 5. Expression of Prostacyclin-Synthase in Human Breast Cancer: Negative Prognostic Factor and Protection against Cell Death In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostanoid Signaling in Cancers: Expression and Regulation Patterns of Enzymes and Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. tandfonline.com [tandfonline.com]

The Enzymatic Conversion of Arachidonic Acid to Prostaglandins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic pathway that converts arachidonic acid into prostaglandins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research. This document details the key enzymes, their mechanisms of action, regulatory processes, and provides detailed experimental protocols for their study.

Introduction to the Arachidonic Acid Cascade

The conversion of arachidonic acid (AA) into prostaglandins is a critical biological pathway, often referred to as the arachidonic acid cascade.[1][2] Prostaglandins are a class of lipid signaling molecules known as eicosanoids, which are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood clotting, and the regulation of blood pressure.[3][4] The enzymes in this pathway are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

The cascade is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2 (PLA2).[1][6] Free arachidonic acid is then metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins and thromboxanes, or the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins.[1][7] This guide will focus on the cyclooxygenase pathway and the subsequent synthesis of prostaglandins.

The Core Enzymatic Pathway

The synthesis of prostaglandins from arachidonic acid is a multi-step process involving a series of enzymes. The key players in this pathway are Phospholipase A2, Cyclooxygenases (COX-1 and COX-2), and various terminal prostaglandin synthases.

Release of Arachidonic Acid: Phospholipase A2 (PLA2)

The journey from membrane phospholipid to bioactive prostaglandin begins with the liberation of arachidonic acid. This initial and often rate-limiting step is catalyzed by phospholipase A2 (PLA2).[8] PLA2s are a diverse family of enzymes that hydrolyze the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid (in this case, arachidonic acid) and a lysophospholipid.[2][8] There are several types of PLA2, with the cytosolic (cPLA2) and secreted (sPLA2) forms being most relevant to prostaglandin synthesis.[9][10] The activity of cPLA2 is tightly regulated by intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).[9]

The Cyclooxygenase (COX) Enzymes: Prostaglandin H Synthases

Once released, free arachidonic acid is the substrate for the bifunctional enzyme prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[5][11] This enzyme catalyzes two sequential reactions in its two distinct active sites: a cyclooxygenase reaction and a peroxidase reaction.[1][12]

-

Cyclooxygenase Activity: In the first step, two molecules of oxygen are incorporated into arachidonic acid to form an unstable intermediate, prostaglandin G2 (PGG2).[12]

-

Peroxidase Activity: The peroxidase function of the enzyme then reduces the hydroperoxide group on PGG2 to a hydroxyl group, converting it to another unstable intermediate, prostaglandin H2 (PGH2).[13][14]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5]

-

COX-2: In contrast, COX-2 is an inducible enzyme that is typically absent or present at very low levels in most tissues.[5] Its expression is rapidly upregulated in response to pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[8] The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.[5] This isoform is the main target of COX-2 selective inhibitors (coxibs).

Terminal Prostaglandin Synthases: Diversification of Function

Prostaglandin H2 (PGH2) is a pivotal intermediate that sits at a branching point in the pathway. It is subsequently converted into a variety of biologically active prostanoids (prostaglandins and thromboxanes) by the action of specific terminal synthases.[15] The expression of these synthases is cell and tissue-specific, which accounts for the diverse and sometimes opposing biological effects of prostaglandins in different parts of the body.[16]

The major terminal synthases include:

-

Prostaglandin E Synthase (PGES): This enzyme isomerizes PGH2 to prostaglandin E2 (PGE2). There are three known isoforms: microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).[14] mPGES-1 is often co-expressed with COX-2 and is induced by pro-inflammatory stimuli, playing a key role in inflammation and cancer.[14][17] cPGES is constitutively expressed and often coupled with COX-1.[16]

-

Prostaglandin D Synthase (PGDS): This synthase converts PGH2 to prostaglandin D2 (PGD2). Two main isoforms exist: the hematopoietic PGDS (H-PGDS) found in immune cells like mast cells, and the lipocalin-type PGDS (L-PGDS) which is the major PGD2 synthase in the brain.[4][18]

-

Prostaglandin F Synthase (PGFS): PGFS catalyzes the reduction of PGH2 to prostaglandin F2α (PGF2α).[1][7]

-

Prostacyclin Synthase (PGIS): This enzyme converts PGH2 to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[19][20]

-

Thromboxane Synthase (TXAS): Found predominantly in platelets, TXAS metabolizes PGH2 into thromboxane A2 (TXA2), a powerful vasoconstrictor and promoter of platelet aggregation.[21]

The balance between the actions of prostacyclin and thromboxane A2 is crucial for maintaining cardiovascular homeostasis.[17]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: The enzymatic cascade from arachidonic acid to prostaglandins.

Caption: A typical workflow for a COX activity assay.

Caption: Workflow for prostaglandin quantification.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the conversion of arachidonic acid to prostaglandins. These values can vary depending on the specific experimental conditions, enzyme source, and substrate used.

Table 1: Kinetic Parameters of Key Enzymes in the Prostaglandin Synthesis Pathway

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Human COX-1 | Arachidonic Acid | ~5 | - | - | - | [22] |

| Human COX-2 | Arachidonic Acid | ~8 | - | ~36 | ~4.5 x 10⁶ | [23] |

| Human mPGES-1 | PGH₂ | - | 170 | - | 3.1 x 10⁵ (mM⁻¹s⁻¹) | [14][24] |

| Human Prostacyclin Synthase (PGIS) | PGH₂ | 30 | 15 | - | - | [19] |

| Human Thromboxane A₂ Synthase (TXAS) | PGH₂ | 32 | 0.041 (U/mg) | - | - | [21] |

| Bovine Prostaglandin F Synthase (PGFS) | NADPH | 3 | - | - | - | [1] |

Table 2: IC₅₀ Values of Common NSAIDs for COX-1 and COX-2

| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Source |

| Celecoxib | 82 | 6.8 | 12 | [21] |

| Rofecoxib | >100 | 25 | >4.0 | [21] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [21] |

| Ibuprofen | 12 | 80 | 0.15 | [21] |

| Naproxen | 0.49 | 0.24 | 2.0 | [4] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [21] |

| Meloxicam | 37 | 6.1 | 6.1 | [21] |

| Piroxicam | 47 | 25 | 1.9 | [21] |

| SC-560 (COX-1 selective) | 0.0048 | 1.4 | 0.0034 | [21] |

| NS-398 (COX-2 selective) | 125 | 5.6 | 22 | [21] |

Note: Selectivity ratio is calculated as IC₅₀(COX-1)/IC₅₀(COX-2). A higher ratio indicates greater selectivity for COX-2.

Table 3: Typical Prostaglandin Yields in Cell Culture

| Cell Type | Stimulus | Prostaglandin | Concentration | Source |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | PGE₂ | ~2500 pg/mL | [2] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | PGE₂ | ~730 pg/mL | [18] |

| Primary Human Monocytes | LPS/IFN-γ | PGD₂ | >1000 pg/mL | [21] |

| Chick Calvaria Cells (co-culture) | Arachidonic Acid (10 µM) | PGD₂ | Predominantly produced over PGE₂ | [25] |

Note: Prostaglandin yields are highly variable and depend on cell density, stimulation time, and assay method.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymatic conversion of arachidonic acid to prostaglandins.

Phospholipase A₂ (PLA₂) Activity Assay

This protocol describes a titrimetric assay for measuring PLA₂ activity.

Principle: This assay measures the release of fatty acids from a lecithin emulsion by PLA₂. The released fatty acids are titrated with a standardized NaOH solution to maintain a constant pH, and the rate of NaOH consumption is proportional to the enzyme activity.

Materials:

-

0.1 M Calcium chloride (CaCl₂)

-

1.0 M Sodium chloride (NaCl)

-

Lecithin (soybean, reagent grade)

-

0.01-0.02 N Sodium hydroxide (NaOH), standardized

-

PLA₂ enzyme solution

-

pH meter or automatic titrator

-

Stir plate and stir bar

-

Water bath or temperature-controlled reaction vessel (25°C)

-

Sonicator

Procedure:

-

Prepare Lecithin Emulsion:

-

Weigh 4.0 g of lecithin into a 250 mL beaker.

-

Add 30 mL of 1.0 M NaCl, 10 mL of 0.1 M CaCl₂, and 100 mL of deionized water.

-

Stir for 30 minutes at 4°C.

-

Sonicate the mixture for 10 minutes at maximum power.

-

Dilute to a final volume of 200 mL with deionized water.

-

-

Prepare Enzyme Solution:

-

Dissolve the PLA₂ enzyme in deionized water to a concentration of 1.0 mg/mL. Keep this stock solution on ice.

-

Make further dilutions in deionized water immediately before use to achieve a suitable reaction rate.

-

-

Assay Procedure:

-

Pipette 15 mL of the lecithin emulsion into a reaction vessel maintained at 25°C.

-

Adjust the pH of the emulsion to 8.9 with the standardized NaOH solution.

-

Blank Rate Determination: Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the spontaneous hydrolysis rate of the substrate.

-

Sample Measurement: Add a known volume of the diluted PLA₂ enzyme solution to the reaction vessel.

-

Record the volume of NaOH added per minute to maintain the pH at 8.9 for 4-5 minutes.

-

-

Calculation of Activity:

Cyclooxygenase (COX) Activity Assay (Colorimetric)

This protocol is based on the peroxidase activity of COX enzymes.

Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The rate of color development is proportional to the COX activity. Isozyme-specific inhibitors can be used to differentiate between COX-1 and COX-2 activity.[3][5]

Materials:

-

COX Activity Assay Kit (e.g., from Cayman Chemical) containing:

-

Assay Buffer

-

Heme

-

COX-1 and COX-2 standards (optional, for positive controls)

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid (substrate)

-

COX-1 inhibitor (e.g., SC-560)

-

COX-2 inhibitor (e.g., Celecoxib)

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

-

Tissue homogenizer or sonicator

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Tissue Homogenate: Homogenize tissue in 5-10 mL of cold buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA) per gram of tissue. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Cell Lysate: Resuspend cell pellet in cold lysis buffer. Homogenize or sonicate. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Assay Setup:

-

Prepare wells for background, 100% activity (no inhibitor), and inhibitor-treated samples.

-

Add Assay Buffer, Heme, and the sample (or standard) to the appropriate wells.

-

For inhibitor wells, add the specific COX-1 or COX-2 inhibitor. For 100% activity and background wells, add the vehicle (e.g., DMSO).

-

To determine the background absorbance, boil a portion of the sample for 5 minutes to inactivate the enzyme, centrifuge, and use the supernatant.

-

-

Reaction and Measurement:

-

Add the Colorimetric Substrate to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate at room temperature for 5-10 minutes.

-

Read the absorbance at 590 nm.

-

-

Calculation of Activity:

-

Subtract the background absorbance from all other readings.

-

COX activity is calculated based on the rate of change in absorbance over time, using the extinction coefficient of oxidized TMPD. One unit is often defined as the amount of enzyme that will cause the oxidation of 1.0 nmol of TMPD per minute at 25°C.[3]

-

Prostaglandin E₂ (PGE₂) Quantification by ELISA

This protocol outlines a competitive ELISA for the quantification of PGE₂.

Principle: This is a competitive immunoassay where PGE₂ in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody. The amount of HRP-labeled PGE₂ bound to the antibody is inversely proportional to the concentration of PGE₂ in the sample.[26][27]

Materials:

-

PGE₂ ELISA Kit (e.g., from Arbor Assays, RayBiotech, or Abcam) containing:

-

Microplate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG)

-

PGE₂ standard

-

PGE₂ antibody

-

PGE₂ conjugate (e.g., HRP-labeled)

-

Wash Buffer

-

Substrate (e.g., TMB)

-

Stop Solution

-

-

Microplate reader capable of measuring absorbance at 450 nm

-

Microplate shaker

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve by serially diluting the PGE₂ standard according to the kit instructions.

-

Dilute samples as necessary to fall within the range of the standard curve.

-

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the microplate.

-

Add the PGE₂ antibody and the PGE₂ conjugate to each well.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.

-

Wash the plate several times with Wash Buffer to remove unbound reagents.

-

Add the Substrate to each well and incubate for a short period (e.g., 15-30 minutes) to allow for color development.

-

Add the Stop Solution to terminate the reaction.

-

-

Data Analysis:

Prostaglandin Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general overview of a highly sensitive and specific method for prostaglandin quantification.

Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Prostaglandins are first separated from other components in the sample by LC, then ionized and fragmented in the mass spectrometer. The specific parent and fragment ion masses for each prostaglandin allow for highly accurate quantification.[1]

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate LC column (e.g., C18)

-

Solid-phase extraction (SPE) cartridges

-

Internal standards (deuterated prostaglandins)

-

Solvents for LC and SPE (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation and Extraction:

-

Spike the sample (e.g., cell culture supernatant, plasma) with a known amount of deuterated internal standards for each prostaglandin to be measured.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the prostaglandins. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the prostaglandins with an organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the prostaglandins using a suitable gradient of mobile phases on the LC column.

-

Detect the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each prostaglandin and its corresponding internal standard.

-

Generate a standard curve by analyzing known concentrations of each prostaglandin.

-

Calculate the concentration of each prostaglandin in the sample by comparing its peak area ratio to the internal standard against the standard curve.[1][16]

-

Conclusion

The enzymatic conversion of arachidonic acid to prostaglandins is a complex and tightly regulated pathway with profound implications for human health and disease. A thorough understanding of the enzymes involved, their kinetic properties, and the methods used to study them is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of this critical pathway, from the initial release of arachidonic acid to the generation of diverse and potent prostaglandin signaling molecules. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for the design and execution of research in this dynamic field. Further investigation into the intricate regulatory mechanisms and the development of more specific inhibitors for the enzymes in this cascade hold great promise for the future of anti-inflammatory and cardiovascular therapies.

References

- 1. Kinetic mechanism of ketoreductase activity of prostaglandin F synthase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipocalin-type and hematopoietic prostaglandin D synthases as a novel example of functional convergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 6. Stabilization mechanism of prostacyclin by human serum: an approach by binding kinetics using a stable prostaglandin I2 analogue, iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. crystal.ku.edu [crystal.ku.edu]

- 17. e-century.us [e-century.us]

- 18. [Functional analyses of lipocalin-type and hematopoietic prostaglandin D synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification and characterization of recombinant human prostacyclin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of prostaglandin F ethanolamide by prostaglandin F synthase and identification of Bimatoprost as a potent inhibitor of the enzyme: new enzyme assay method using LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Monocytes and Macrophages Serve as Potent Prostaglandin D2 Sources during Acute, Non-Allergic Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Prostaglandin E2 as a modulator of macrophage-T lymphocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human microsomal prostaglandin E synthase-1: purification, functional characterization, and projection structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Prostacyclin - Wikipedia [en.wikipedia.org]

- 27. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclooxygenase in Prostanoid Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostanoids, a class of potent, locally acting lipid mediators.[1][2] This technical guide provides an in-depth examination of the role of COX in prostanoid synthesis, detailing the enzymatic pathway, the distinct characteristics of its major isoforms, COX-1 and COX-2, and their physiological and pathological significance. Furthermore, this document outlines key experimental methodologies for assessing COX activity and quantifying prostanoids, presents quantitative data on enzyme inhibition, and discusses the implications for therapeutic drug development.

Introduction to Cyclooxygenase and Prostanoids

Prostanoids are a family of bioactive lipids, including prostaglandins (PGs), prostacyclin (PGI2), and thromboxanes (TXs), derived from 20-carbon essential fatty acids, primarily arachidonic acid (AA).[3][4] They are critical signaling molecules involved in a vast array of physiological "housekeeping" functions and pathological processes, such as inflammation, pain, fever, regulation of blood pressure, platelet aggregation, and cancer.[5][6][7]

The synthesis of prostanoids is initiated by the enzyme cyclooxygenase (COX).[1] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct patterns of expression and regulation.[6][8] A third isoform, COX-3, has been described as a splice variant of COX-1, but its functional significance in humans remains a topic of research. Understanding the differential roles of COX-1 and COX-2 is fundamental to the development of targeted therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[9]

The Prostanoid Synthesis Pathway

The biosynthesis of prostanoids is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.

2.1. Arachidonic Acid Release In response to various stimuli, such as hormones or inflammatory signals, arachidonic acid, which is typically esterified in the sn-2 position of membrane phospholipids, is liberated by the action of phospholipase A2 (PLA2) enzymes.[4][10] The availability of free arachidonic acid is the primary limiting factor for prostanoid production.[4]

2.2. The Cyclooxygenase Reaction Once released, arachidonic acid is converted into the unstable intermediate Prostaglandin H2 (PGH2) by the bifunctional COX enzyme. This conversion involves two distinct catalytic activities:

-

Cyclooxygenase (bis-oxygenation) Activity: Two molecules of oxygen are inserted into the arachidonic acid backbone to form an endoperoxide bridge and a hydroperoxy group, creating Prostaglandin G2 (PGG2).[3][4]

-

Peroxidase (POX) Activity: The 15-hydroperoxyl group of PGG2 is reduced to a hydroxyl group, converting PGG2 into PGH2.[3][4]

2.3. Downstream Prostanoid Synthesis PGH2 serves as the common precursor for all prostanoids. Cell-type specific terminal synthases then convert PGH2 into the biologically active prostanoids:[4][11]

-

Prostaglandin D Synthase (PGDS) → Prostaglandin D2 (PGD2)

-

Prostaglandin E Synthase (PGES) → Prostaglandin E2 (PGE2)

-

Prostaglandin F Synthase (PGFS) → Prostaglandin F2α (PGF2α)

-

Prostacyclin Synthase (PGIS) → Prostacyclin (PGI2)

-

Thromboxane Synthase (TXAS) → Thromboxane A2 (TXA2)

These prostanoids then exit the cell and exert their effects by binding to specific G-protein coupled receptors on the surface of target cells.[12]

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. COX-1 and COX-2 tissue expression: implications and predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]

- 7. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gpnotebook.com [gpnotebook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Prostanoic Acid Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of prostanoic acid derivatives, their interaction with prostanoid receptors, and the experimental protocols used to characterize them. Prostanoids, a class of bioactive lipids derived from arachidonic acid, are key modulators of a wide range of physiological and pathological processes, making them important targets for drug discovery.[1] Understanding the SAR of these molecules is crucial for the rational design of novel therapeutics with improved potency and selectivity.

Prostanoid Receptors and Signaling Pathways

Prostanoids exert their effects by binding to a family of eight distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptors (DP1 and DP2), prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1][2] Upon agonist binding, these receptors couple to various G-proteins to initiate intracellular signaling cascades. The primary signaling mechanisms involve the modulation of cyclic adenosine monophosphate (cAMP) levels and intracellular calcium mobilization.[1][3]

Gs-Coupled Prostanoid Receptor Signaling Pathway

The DP1, EP2, EP4, and IP receptors primarily couple to the Gs alpha subunit of the heterotrimeric G-protein. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Gq-Coupled Prostanoid Receptor Signaling Pathway

The EP1, FP, and TP receptors are coupled to the Gq alpha subunit. Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), leading to downstream signaling events.

References

- 1. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]

- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Prostanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel prostanoic acid derivatives. This compound, a 20-carbon fatty acid containing a cyclopentane ring, forms the foundational structure for prostaglandins and other prostanoids, which are critical lipid signaling molecules involved in a myriad of physiological and pathological processes.[1] The pursuit of novel derivatives of this core structure is a vibrant area of medicinal chemistry, aimed at developing more selective and potent therapeutic agents with improved pharmacokinetic profiles. This guide covers the synthesis, biological evaluation, and mechanistic understanding of these emerging compounds.

Rationale for the Development of Novel this compound Derivatives

Prostanoids, including prostaglandins (PGs), thromboxanes (TXs), and prostacyclins, are biosynthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[2][3] They exert their diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs), namely the DP, EP, FP, IP, and TP receptors.[3][4] The ubiquitous nature of these receptors and the often-opposing effects mediated by different receptor subtypes present a significant challenge in drug development. For instance, while some prostanoids are pro-inflammatory, others can be anti-inflammatory.[2] This complexity necessitates the design of highly selective agonists or antagonists for specific prostanoid receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects.

Novel this compound derivatives are being designed to overcome the limitations of natural prostanoids, such as their rapid metabolism and lack of receptor selectivity. Modifications to the parent this compound structure, including the introduction of heterocyclic rings, fluorine atoms, and alterations to the alpha and omega side chains, have led to the discovery of compounds with enhanced potency, selectivity, and stability.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step sequences that allow for the precise installation of desired functional groups and stereochemistry. Key strategies include the Corey lactone-aldehyde route and its modifications, as well as convergent approaches that couple different fragments of the molecule in the later stages of the synthesis.

Synthesis of a Pyrazole-Containing Prostaglandin Analog

The following is a representative, generalized protocol for the synthesis of a pyrazole-containing this compound derivative, based on methodologies described in the literature for creating heterocyclic prostaglandin analogs.[5][6][7]

Experimental Protocol: Synthesis of a Pyrazole-Containing this compound Analog

-

Synthesis of the Pyrazole Core: A 1,3-dicarbonyl compound is reacted with a substituted hydrazine in a suitable solvent such as ethanol or acetic acid under reflux to yield the corresponding pyrazole ring system. The substituents on the hydrazine and the dicarbonyl compound can be varied to introduce diversity.

-

Functionalization of the Pyrazole Ring: The pyrazole core is then functionalized to introduce a side chain that will eventually become the omega chain of the this compound analog. This can be achieved through N-alkylation or C-alkylation reactions using an appropriate electrophile containing a protected hydroxyl group.

-

Introduction of the Alpha Chain: A second side chain, corresponding to the alpha chain with a protected carboxylic acid, is introduced onto the pyrazole ring. This may involve a variety of coupling reactions, such as Suzuki or Sonogashira coupling, depending on the nature of the functional groups on the pyrazole core.

-

Modification of the Side Chains: The functional groups on the alpha and omega chains are then elaborated. This may involve reduction of a ketone to a hydroxyl group, introduction of double bonds via Wittig or Horner-Wadsworth-Emmons reactions, and other standard transformations to achieve the desired prostaglandin-like structure.

-

Deprotection: Finally, the protecting groups on the carboxylic acid and any hydroxyl groups are removed under appropriate conditions (e.g., acid or base hydrolysis, fluoride-mediated cleavage of silyl ethers) to yield the final pyrazole-containing this compound derivative.

-

Purification: The final compound is purified using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC). The structure and purity are confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of pyrazole-containing this compound analogs.

Biological Evaluation and Quantitative Data

The biological activity of novel this compound derivatives is assessed through a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Pharmacological Characterization

3.1.1. Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the prostanoid receptor of interest are prepared from cultured cells or tissues.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition. The choice of assay depends on the G-protein coupling of the receptor subtype.

-

cAMP Measurement (for Gs- and Gi-coupled receptors):

Experimental Protocol: cAMP Measurement Assay

-

Cell Culture: Cells expressing the receptor of interest (e.g., EP2, EP4, DP1, IP, or EP3) are cultured in multi-well plates.

-

Stimulation: The cells are treated with the test compound (for agonists) or with a known agonist in the presence of the test compound (for antagonists).

-

Cell Lysis: After a short incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[9]

-

Data Analysis: The data are used to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Intracellular Calcium Mobilization (for Gq-coupled receptors):

Experimental Protocol: Intracellular Calcium Mobilization Assay

-

Cell Loading: Cells expressing the Gq-coupled receptor (e.g., EP1, FP, TP) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]

-

Stimulation: The cells are stimulated with the test compound, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity data are used to determine the EC50 for agonists or the IC50 for antagonists.

Quantitative Data for Novel this compound Derivatives

The following tables summarize the quantitative pharmacological data for selected novel this compound derivatives from the literature.

Table 1: Binding Affinities (Ki, nM) of Novel this compound Derivatives for Prostanoid Receptors

| Compound | Receptor | Ki (nM) | Reference |

| Thromboxane Receptor Antagonists | |||

| 13-azathis compound (cis-APA) | TP | 8.9 (IC50) | [12] |

| 13-azathis compound (trans-APA) | TP | 3.4 (IC50) | [12] |

| U51605 (azothis compound analog) | TP | 6.18 (pKB) | [12] |

| Prostacyclin Mimetics | |||

| 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid | IP | 0.4 (IC50) | [13] |

| EP4 Receptor Antagonists | |||

| Benzopyrazole derivative 27i | EP4 | 6.40 (IC50) | [14] |

Table 2: Functional Activity (EC50/IC50, nM) of Novel this compound Derivatives

| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |

| 11-Deoxy-16,16-dimethyl PGE2 | Calcium Mobilization | Novel Prostanoid Receptor | 28 (EC50) | [15] |

In Vivo Evaluation

The efficacy of novel this compound derivatives is evaluated in various animal models of disease.

3.3.1. Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16][17]

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses.

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each dose of the test compound compared to the vehicle-treated control group.

3.3.2. Anti-thrombotic Activity

Experimental Protocol: Arterial Thrombosis Model in Rats [10][18][19]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure: The rats are anesthetized, and a carotid artery is isolated. A small piece of filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and thrombus formation.

-

Compound Administration: The test compound is administered intravenously before or after the injury.

-

Measurement of Thrombosis: The time to occlusion of the artery is measured using a Doppler flow probe.

-

Data Analysis: The effect of the test compound on the time to occlusion is compared with that of a vehicle control.

Signaling Pathways of Prostanoid Receptors

Prostanoid receptors are coupled to different G-proteins, leading to the activation of distinct downstream signaling pathways.[2][20][21][22] Understanding these pathways is crucial for predicting the cellular effects of novel this compound derivatives.

Caption: Signaling pathway for Gs-coupled prostanoid receptors.

Caption: Signaling pathway for Gq-coupled prostanoid receptors.

Caption: Signaling pathway for Gi-coupled prostanoid receptors.

Conclusion

The discovery of novel this compound derivatives represents a promising avenue for the development of new therapeutics with improved selectivity and efficacy. By leveraging a deep understanding of the structure-activity relationships, receptor pharmacology, and downstream signaling pathways of prostanoids, researchers can design and synthesize innovative compounds with tailored biological activities. The detailed methodologies and data presented in this guide provide a solid foundation for professionals in the field to advance the discovery and development of the next generation of this compound-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic and pharmacological analysis of prostanoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]